2-(2-fluorophenoxy)-N-methylpropanamide
Description
2-(2-Fluorophenoxy)-N-methylpropanamide is a fluorinated amide derivative characterized by a phenoxy group substituted with a fluorine atom at the ortho position and an N-methylpropanamide moiety. This structure combines lipophilic (fluorophenyl) and polar (amide) features, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting or analgesic drug design.
Properties
CAS No. |
1342524-15-5 |
|---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 |
IUPAC Name |
2-(2-fluorophenoxy)-N-methylpropanamide |
InChI |
InChI=1S/C10H12FNO2/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
NMPVDSCRKVPYDT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)OC1=CC=CC=C1F |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Analogs:
N-(2-Fluorophenyl)-N-methylpropanamide (9sa) Structure: Lacks the phenoxy oxygen, featuring a direct phenyl-amide linkage.
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Structure: Chlorine and methyl substituents on the phenoxy group. Impact: Increased steric hindrance and electron-withdrawing effects may alter receptor binding compared to the fluorine-substituted analog .
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide Structure: Methoxy group on phenoxy and amino substituent on the fluorophenyl ring. Impact: Enhanced hydrogen-bonding capacity and solubility due to the amino and methoxy groups .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Substituents |
|---|---|---|---|---|
| 2-(2-Fluorophenoxy)-N-methylpropanamide | C₁₀H₁₂FNO₂ | 197.21 | ~2.1 | ortho-F, phenoxy, N-methyl |
| N-(2-Fluorophenyl)-N-methylpropanamide (9sa) | C₁₀H₁₁FNO | 180.20 | ~2.5 | ortho-F, phenyl, N-methyl |
| 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide | C₁₆H₁₆ClNO₂ | 301.76 | ~3.8 | Chloro, methylphenoxy, N-phenyl |
| N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | C₁₆H₁₇FN₂O₃ | 304.32 | ~1.2 | Amino, methoxyphenoxy, ortho-F |
*LogP values estimated via analogy to similar compounds .
Pharmacological Activity
- Analgesic Potential: Fluorinated amides in exhibit synergistic effects with gabapentinoids, indicating possible utility in neuropathic pain management. The phenoxy group in the target compound may improve binding to voltage-gated sodium channels compared to phenyl analogs .
- CNS Penetration : The N-methyl group and fluorophenyl moiety enhance lipophilicity, favoring CNS uptake, as seen in piperidinyl-propanamide derivatives () .
- Safety Profile : Fluorine substitution generally reduces metabolic degradation risks compared to chlorine or bromine, as inferred from safety data in and .
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